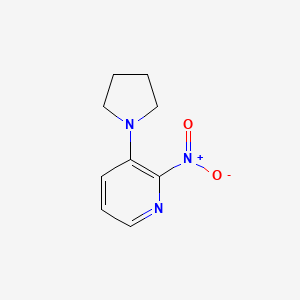

2-Nitro-3-(pyrrolidin-1-yl)pyridine

Description

2-Nitro-3-(pyrrolidin-1-yl)pyridine is a nitro-substituted pyridine derivative featuring a pyrrolidine ring at the 3-position. For instance, 2-amino-3-(pyrrolidin-1-yl)pyridine (melting point: 215°C) is synthesized via aminolysis of 2-fluoro-3-nitropyridine under high-pressure conditions, followed by catalytic hydrogenation . Similarly, 2-nitro derivatives may arise from nitration or substitution reactions involving precursors like 2-chloro-3-nitropyridine, as seen in cyclization studies using phosphoryl chloride (POCl₃) and pyrrolidine .

Properties

CAS No. |

1407153-35-8 |

|---|---|

Molecular Formula |

C9H11N3O2 |

Molecular Weight |

193.2 g/mol |

IUPAC Name |

2-nitro-3-pyrrolidin-1-ylpyridine |

InChI |

InChI=1S/C9H11N3O2/c13-12(14)9-8(4-3-5-10-9)11-6-1-2-7-11/h3-5H,1-2,6-7H2 |

InChI Key |

JDGVVTHJDQLXGP-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C2=C(N=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

C1CCN(C1)C2=C(N=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-nitro-3-(pyrrolidin-1-yl)pyridine exhibit significant anticancer properties. The nitro group is hypothesized to play a crucial role in redox reactions, which can influence cellular processes leading to apoptosis in cancer cells . For instance, studies have shown that derivatives of pyridine can inhibit key signaling pathways associated with tumor growth.

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities. The presence of the nitro group enhances the ability of the molecule to interact with microbial targets, potentially disrupting their cellular functions. This has led to investigations into its efficacy against various bacterial strains and fungi.

Central Nervous System (CNS) Disorders

Pyrrolidine derivatives have been recognized for their ability to modulate neurotransmitter systems, making them candidates for treating CNS disorders . Specifically, compounds incorporating the pyrrolidine moiety have shown promise as selective inhibitors for glycine transporters, which are implicated in schizophrenia and other neuropsychiatric conditions .

Building Blocks in Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules. It can participate in various coupling reactions, including Suzuki cross-coupling and nucleophilic substitutions, facilitating the creation of novel heterocycles with potential pharmacological activities .

Ligands in Coordination Chemistry

The compound's nitrogen atoms can act as ligands in coordination complexes, which are essential in catalysis and material science applications. Its ability to form stable complexes with transition metals opens avenues for developing new catalytic systems .

Case Studies

Comparison with Similar Compounds

Physicochemical Properties

The nitro group and pyrrolidine substituent influence melting points, solubility, and spectral characteristics:

Key Observations:

- Melting Points: Nitro-substituted pyridines generally exhibit higher melting points (e.g., 268–287°C in aryl-substituted nitro-pyridines ) compared to amino analogs (215°C) due to increased polarity and intermolecular interactions.

- Spectral Shifts: The nitro group deshields adjacent protons, as seen in 5-Chloro-3-nitro-2-(pyrrolidin-1-yl)pyridine (δ 8.83 for HetH) , whereas amino groups result in upfield shifts for NH₂ protons .

Preparation Methods

Nucleophilic Substitution of 2-Chloro-3-nitropyridines with Pyrrolidine

One of the most effective and commonly reported methods to prepare this compound derivatives involves nucleophilic aromatic substitution (S_NAr) of 2-chloro-3-nitropyridine precursors with pyrrolidine.

- Procedure: Pyrrolidine (0.16 mL, 2 mmol) is added to a methanolic solution (15 mL) of the appropriate 2-chloro-3-nitropyridine (1 mmol) at room temperature.

- Reaction Time: Stirring for approximately 2 hours with monitoring by thin-layer chromatography (TLC) ensures complete conversion.

- Workup: The reaction mixture is poured into excess water and acidified to pH 2 with hydrochloric acid to precipitate the product.

- Isolation: The solid is filtered, washed with water, and dried in air.

This method yields this compound derivatives in high yields (typically 86–95%) with melting points ranging from 65 to 75 °C depending on substituents on the pyridine ring.

Examples of derivatives and yields:

| Compound Name | Yield (%) | Melting Point (°C) | Key Spectral Data (¹H NMR, CDCl₃) |

|---|---|---|---|

| 3-Nitro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine | 95 | 65–67 | δ 2.04 (t, 4H), 3.47 (br s, 4H), 8.31 (s, 1H), 8.55 (s, 1H) |

| 5-Chloro-3-nitro-2-(pyrrolidin-1-yl)pyridine | 91 | 73–75 | δ 1.98–2.05 (m, 4H), 3.40 (t, 4H), 8.09 (d, 1H), 8.29 (d, 1H) |

| 5-Bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine | 86 | 67–69 | δ 1.92 (dd, 4H), 3.31 (t, 4H), 8.13 (d, 1H), 8.27 (d, 1H) |

Spectral data confirm the substitution pattern and integrity of the pyrrolidinyl group.

Reaction Conditions and Optimization

- Solvent: Methanol is preferred for its ability to dissolve both reactants and facilitate nucleophilic substitution.

- Temperature: Ambient temperature (~25 °C) suffices, avoiding harsh conditions that might degrade sensitive nitro groups.

- Stoichiometry: Using an excess of pyrrolidine (2 equivalents) ensures complete substitution.

- Reaction Monitoring: TLC is effective for tracking reaction progress.

- Workup: Acidification to pH 2 promotes precipitation of the product, simplifying isolation.

Alternative Preparation Approaches

While the nucleophilic substitution of chloronitropyridines is the primary route, other methods reported for related nitropyridine derivatives include:

Nitration of Aminopyridines: Starting from 2-aminopyridine, nitration at the 3-position followed by substitution of the amino group with pyrrolidine or related amines can be employed. However, this route is more commonly applied to piperidine derivatives and may require careful control of nitration conditions to avoid over-substitution or degradation.

Use of Pyrrolidine in SNAr Reactions on Various Halogenated Nitropyridines: The presence of electron-withdrawing nitro groups activates the pyridine ring toward nucleophilic aromatic substitution, enabling pyrrolidine to displace halogens (Cl, Br) at appropriate positions.

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the substitution pattern. The pyrrolidine methylene protons appear as characteristic multiplets or triplets in the 1.9–3.5 ppm range, while aromatic protons adjacent to nitro groups resonate downfield (~8.1–8.5 ppm).

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula and purity.

- Melting Point Determination: Provides a quick purity check.

- Thin-Layer Chromatography (TLC): Used for monitoring reaction progress.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Chloro-3-nitropyridine + Pyrrolidine in MeOH, RT, 2 h | Nucleophilic substitution of Cl by pyrrolidine | 86–95 | Mild conditions, high selectivity |

| 2 | Acidification with HCl to pH 2, filtration | Isolation of product | — | Precipitates product for easy isolation |

Research Findings and Notes

- The presence of the nitro group at the 2-position significantly activates the pyridine ring for nucleophilic substitution at the 3-position.

- Pyrrolidine acts as a strong nucleophile, efficiently displacing halogens under mild conditions.

- The reaction tolerates various substituents on the pyridine ring (e.g., trifluoromethyl, chloro, bromo) without significant loss of yield.

- The method is scalable and can be adapted for the synthesis of a variety of substituted nitropyridines with pyrrolidinyl groups.

- Alternative nitration-then-amination routes are less common for this exact compound but are relevant for related pyridinyl amines.

Q & A

Q. What are the established synthetic routes for 2-Nitro-3-(pyrrolidin-1-yl)pyridine, and what key reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including:

- Nitro-group introduction : Electrophilic aromatic nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄).

- Pyrrolidine coupling : Nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the pyrrolidine moiety.

Key factors affecting yield:

- Temperature : Elevated temperatures (80–120°C) improve coupling efficiency but may risk decomposition.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of pyrrolidine .

- Catalyst selection : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve regioselectivity .

Q. Example Synthesis Protocol

| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |

|---|---|---|---|

| 1 | 3-Bromo-2-nitropyridine, Pd₂(dba)₃, pyrrolidine | Pyrrolidine coupling | Use degassed solvents to prevent catalyst poisoning |

| 2 | Hydrolysis (NaOH/EtOH) | Purification | Monitor pH to avoid nitro-group reduction |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR :

- UV-Vis Spectroscopy :

- Mass Spectrometry (HRMS) :

Advanced Research Questions

Q. How can conflicting data in the literature regarding the reactivity of this compound be resolved?

Methodological Answer: Contradictions often arise from:

- Solvent effects : Polar solvents stabilize charge-separated intermediates, altering reaction pathways (e.g., nucleophilic vs. radical mechanisms).

- Impurity profiles : Residual Pd catalysts (from coupling reactions) may catalyze side reactions. Use ICP-MS to quantify metal traces .

- pH-dependent stability : Nitro groups are prone to reduction under acidic/basic conditions. Monitor pH during storage and reactions using in-situ Raman spectroscopy .

Q. Resolution Strategy

| Contradiction | Probable Cause | Experimental Validation |

|---|---|---|

| Variable catalytic activity | Residual Pd content | Conduct ICP-MS and compare with activity trends |

| Discrepant UV spectra | Solvent polarity effects | Replicate experiments in anhydrous vs. aqueous conditions |

Q. What strategies optimize the catalytic performance of nitrogen-doped carbon materials using pyridine derivatives like this compound?

Methodological Answer: Pyridine derivatives enhance oxygen reduction reaction (ORR) activity in fuel cells via:

- Microporous structure design : Increases active site accessibility. Use templated carbonization (e.g., SiO₂ templates) to control pore size .

- Nitrogen doping : Pyridine-N (398–401 eV in XPS) improves electron transfer. Optimize pyrolysis temperature (800–1000°C) to maximize N retention .

- Synergistic effects : Combine with transition metals (e.g., Fe) to form Fe-N₄ active sites. Use EXAFS to confirm coordination environments .

Q. Performance Metrics

| Parameter | Optimal Range | Characterization Technique |

|---|---|---|

| Pyrolysis Temp | 900°C | TGA-DSC |

| BET Surface Area | >800 m²/g | N₂ adsorption isotherms |

| N-doping Level | 4–6 at% | XPS |

Q. How do steric and electronic effects of the nitro group influence the biological activity of this compound derivatives?

Methodological Answer:

- Steric effects : The nitro group’s bulkiness hinders binding to enzyme active sites. Use molecular docking (e.g., AutoDock Vina) to compare binding poses with non-nitro analogs .

- Electronic effects : The electron-withdrawing nitro group reduces basicity of the pyridine N, altering protonation states. Measure pKa shifts via potentiometric titration .

- Bioactivity assays : Test against cancer cell lines (e.g., HeLa) with/without nitro-reductase enzymes to assess prodrug potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.